Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-9-17-14(11-18)12-5-7-13(20-4)8-6-12/h5-8,14,17H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWSKJOGTKJXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587676 | |
| Record name | tert-Butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886768-17-8 | |
| Record name | tert-Butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-methoxyphenylboronic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carboxylate group can be reduced to form an alcohol or an aldehyde, depending on the reducing agent used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group or the methoxyphenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the methoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate with analogs, focusing on structural features, synthetic routes, and biological activities.
Structural Modifications and Substituent Effects
Key Observations:
- Electron-donating groups (e.g., methoxy in 6d and 12c) improve solubility and HDAC inhibitory activity .
- Bulkier substituents (e.g., p-tolyl in 6f) increase melting points, suggesting enhanced crystallinity .
- Hybrid structures (e.g., isoxazole-pyrimidine in 6d–6f) demonstrate higher yields (55–60%) compared to acryloyl derivatives (55.3%) .
Biological Activity
Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by its structural components:
- Piperazine Ring : A six-membered ring that contributes to the compound's pharmacological properties.
- Methoxyphenyl Group : This moiety is believed to enhance the binding affinity to biological targets.
- Tert-butyl Group : Provides lipophilicity, which can influence the compound's solubility and permeability.
The molecular formula for this compound is , with a molecular weight of approximately 278.35 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as an inhibitor or modulator of neurotransmitter receptors, particularly serotonin (5-HT) receptors, which are implicated in mood regulation and anxiety disorders .
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.
2. Anticancer Activity
The compound has shown promising results in preclinical evaluations concerning its anticancer properties. It has been tested against several cancer cell lines, including glioblastoma and multiple myeloma, demonstrating cytotoxic effects that induce apoptosis in cancer cells .
3. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Studies indicate that it may reduce pro-inflammatory cytokine levels, thereby alleviating conditions associated with chronic inflammation.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in a mouse model bearing human glioblastoma tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, with minimal side effects observed. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Testing
In a separate study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both bacterial strains, indicating its potential as a therapeutic agent for bacterial infections.
Q & A
Q. What are the standard synthetic routes for Tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step functionalization of the piperazine ring. A common route includes:
- Step 1 : Alkylation of piperazine with tert-butyl chloroformate to introduce the Boc-protecting group.
- Step 2 : Substitution at the piperazine nitrogen using a 4-methoxyphenyl-containing electrophile (e.g., aryl halides or activated aromatic intermediates). Key optimization parameters include:
- Temperature control (e.g., 0–110°C for substitution reactions) .
- Solvent selection (e.g., THF or DMF for nucleophilic substitution) .
- Use of catalysts like NaH or LiAlH₄ to enhance reactivity . Yield improvements (e.g., up to 62% for similar Boc-protected piperazine derivatives) require purification via silica gel chromatography or crystallization .
Table 1 : Example Synthesis Optimization
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | tert-Butyl chloroformate, THF, 0°C | 85–90% | |
| Aryl Substitution | 4-Methoxyphenyl bromide, DMF, NaH, 60°C | 55–62% |
Q. How is this compound characterized spectroscopically?
- ¹H/¹³C NMR : Peaks for the tert-butyl group appear at δ ~1.4 ppm (9H, singlet). The 4-methoxyphenyl group shows aromatic protons at δ 6.8–7.5 ppm and a methoxy singlet at δ ~3.8 ppm. Piperazine protons resonate at δ 2.8–3.5 ppm .
- FT-IR : Key stretches include C=O (Boc group, ~1680–1720 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and N-H (piperazine, ~3300 cm⁻¹) .
- LCMS : Molecular ion peaks (e.g., m/z 341 [M+H]⁺ for analogous derivatives) confirm molecular weight .
Q. What are the common chemical transformations of this compound in medicinal chemistry?
The Boc-protected piperazine serves as a versatile intermediate:
- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, exposing the secondary amine for further functionalization .
- Reductive Amination : Reacts with aldehydes/ketones to form tertiary amines, useful in drug candidate libraries .
- Nucleophilic Substitution : The piperazine nitrogen reacts with electrophiles (e.g., acyl chlorides, sulfonating agents) to generate amides or sulfonamides .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical for confirming stereochemistry and hydrogen-bonding networks. For example:
- Crystal System : Triclinic (P1) with unit cell parameters a = 6.06 Å, b = 12.00 Å, c = 16.26 Å .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds from the methoxy group) .
- Twinning Detection : SHELXL refines twinned data to resolve disorder in aromatic substituents .
Table 2 : Crystallographic Data for a Related Derivative
| Parameter | Value |
|---|---|
| Formula | C₂₅H₂₆ClFN₄O₃ |
| Space Group | P1 |
| R₁ Factor | <0.05 |
Q. What strategies address discrepancies in biological activity data for this compound across studies?
Contradictions in enzyme inhibition (e.g., HIF prolyl-hydroxylase vs. soluble epoxide hydrolase) may arise from:
- Assay Conditions : pH, temperature, or co-solvents (e.g., DMSO concentration affects ligand binding) .
- Structural Analogues : Subtle changes (e.g., replacing 4-methoxyphenyl with 4-fluorobenzyl) alter target selectivity .
- Metabolite Interference : LCMS or HPLC-UV validates compound stability in biological matrices .
Q. How can computational modeling predict structure-activity relationships (SAR) for piperazine derivatives?
- Docking Studies (AutoDock Vina) : Identify key interactions (e.g., hydrogen bonds between the methoxy group and Arg³⁰⁰ in NOTUM hydrolase) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for enzyme inhibition .
- MD Simulations : Assess conformational flexibility of the piperazine ring in binding pockets over 100-ns trajectories .
Q. What are the best practices for handling air/moisture-sensitive reactions involving this compound?
- Schlenk Techniques : Use argon/vacuum cycles for Boc deprotection with TFA .
- Drying Agents : Molecular sieves (3Å) in DMF or THF prevent hydrolysis of intermediates .
- Low-Temperature Quenching : Add reactions to ice-cold aqueous NaHCO₃ to stabilize sensitive products .
Data Contradiction Analysis Example
Issue : Conflicting reports on solubility in polar solvents.
Resolution :
- Hypothesis : Variability in Boc group stability under acidic/basic conditions.
- Testing : Compare ¹H NMR spectra after 24-h exposure to DMSO-d₆ vs. CDCl₃. Degradation peaks (e.g., tert-butyl loss) confirm instability in DMSO .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
